molecular formula C24H37NO8 B14683043 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate CAS No. 37627-60-4

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate

Cat. No.: B14683043
CAS No.: 37627-60-4
M. Wt: 467.6 g/mol
InChI Key: LGFOLNFGLDTRHB-UHFFFAOYSA-N
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Description

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with butyl and isobutyl groups, attached to a phenol moiety. The citrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate is unique due to the presence of both butyl and isobutyl groups on the pyrrolidine ring, which can enhance its hydrophobic interactions and binding affinity with molecular targets. The citrate form also improves its solubility and stability, making it more versatile for various applications.

Properties

CAS No.

37627-60-4

Molecular Formula

C24H37NO8

Molecular Weight

467.6 g/mol

IUPAC Name

3-[1-butyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H29NO.C6H8O7/c1-4-5-10-19-11-9-18(14-19,13-15(2)3)16-7-6-8-17(20)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,12,15,20H,4-5,9-11,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LGFOLNFGLDTRHB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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